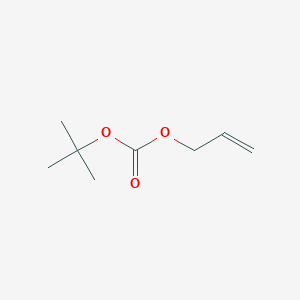

烯丙基叔丁基碳酸酯

描述

Synthesis Analysis

The synthesis of related compounds involves several innovative methods. For instance, the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates leads to the formation of 4-alkylidene-1,3-dioxolan-2-ones under mild conditions, showcasing the versatility of tert-butyl carbonates in synthesis . Additionally, the phosphine-catalyzed [3+3] annulation reaction of modified tert-butyl allylic carbonates with alkylidenemalononitriles forms cyclohexenes, indicating the reactivity of these carbonates in ring-forming reactions .

Molecular Structure Analysis

While the molecular structure of allyl tert-butyl carbonate is not directly analyzed in the papers, the structure of related compounds can be inferred. For example, the bulky tert-butyldiphenylsilyl group in oxoallylsilanes influences the selectivity of intramolecular cyclizations, suggesting that steric effects play a significant role in the molecular behavior of these compounds .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carbonates is highlighted through various reactions. Alkaloids-catalyzed allylic nucleophilic substitution of tert-butyl carbonate of Morita–Baylis–Hillman products with pronucleophiles is one such reaction, demonstrating the potential for regio- and enantioselective transformations . The generation of tert-butylperoxy radicals using a DIB/TBHP protocol for allylic oxidation further exemplifies the diverse reactivity of tert-butyl carbonates .

Physical and Chemical Properties Analysis

The physical properties of compounds related to allyl tert-butyl carbonate, such as the volumetric properties of the ternary system involving dimethyl carbonate, butyl methacrylate, and allyl methacrylate, have been studied. These properties are crucial for understanding the behavior of these compounds in various solvents and conditions . The generation of iodine-centered radicals at room temperature by hypervalent (tert-butylperoxy)iodanes, which can oxidize benzyl and allyl ethers, also provides insight into the chemical properties of tert-butyl carbonates .

科学研究应用

1. Allyl–Allyl Cross-Coupling in Natural Product Synthesis

- Application Summary : The allyl–allyl cross-coupling reaction is a significant synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes and are significant building blocks in chemical synthesis . This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .

- Methods of Application : Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control . The application of a new tool for regio-and enantioselective C–C bond formation to form the 1,5-diene has revolutionized synthetic chemistry .

- Results or Outcomes : Major developments have been observed over the past decade in the allyl–allyl cross-coupling strategy . This has provided access to a wide variety of branched/and linear 1,5 dienes of synthetic and pharmaceutical importance .

2. Synthesis of α-Allylated α,β-Unsaturated Carbonyl Compounds

- Application Summary : The preparation of α-allylated α,β-unsaturated carbonyl compounds by chemoselective cross-coupling of propargyl alcohols with allyl carbonates using an unprecedented vanadium/palladium contemporaneous dual catalysis .

- Methods of Application : This process involves 1,3-transposition of propargyl alcohols by an oxyvanadium catalyst to generate vanadium allenoates and the activation of allyl carbonates by a palladium catalyst to generate p-allylpalladium species .

- Results or Outcomes : This chemistry has been applied to obtain a wide range of α-allylated α,β-unsaturated ketones, esters and amides, which are highly valuable building blocks in organic synthesis .

3. Allyl–Allyl Cross-Coupling in Natural Product Synthesis

- Application Summary : The allyl–allyl cross-coupling reaction is a significant synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes, and are significant building blocks in chemical synthesis . This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .

- Methods of Application : Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control . The application of a new tool for regio-and enantioselective C–C bond formation to form the 1,5-diene has revolutionized synthetic chemistry .

- Results or Outcomes : Major developments have been observed over the past decade in the allyl–allyl cross-coupling strategy . This has provided access to a wide variety of branched/and linear 1,5 dienes of synthetic and pharmaceutical importance .

4. Synthesis of α-Allylated α,β-Unsaturated Carbonyl Compounds

- Application Summary : The preparation of α-allylated α,β-unsaturated carbonyl compounds by chemoselective cross-coupling of propargyl alcohols with allyl carbonates using an unprecedented vanadium/palladium contemporaneous dual catalysis .

- Methods of Application : This process involves 1,3-transposition of propargyl alcohols by an oxyvanadium catalyst to generate vanadium allenoates and the activation of allyl carbonates by a palladium catalyst to generate p-allylpalladium species .

- Results or Outcomes : This chemistry has been applied to obtain a wide range of α-allylated α,β-unsaturated ketones, esters and amides, which are highly valuable building blocks in organic synthesis .

3. Allyl–Allyl Cross-Coupling in Natural Product Synthesis

- Application Summary : The allyl–allyl cross-coupling reaction is a significant synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes, and are significant building blocks in chemical synthesis . This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .

- Methods of Application : Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control . The application of a new tool for regio-and enantioselective C–C bond formation to form the 1,5-diene has revolutionized synthetic chemistry .

- Results or Outcomes : Major developments have been observed over the past decade in the allyl–allyl cross-coupling strategy . This has provided access to a wide variety of branched/and linear 1,5 dienes of synthetic and pharmaceutical importance .

4. Synthesis of α-Allylated α,β-Unsaturated Carbonyl Compounds

- Application Summary : The preparation of α-allylated α,β-unsaturated carbonyl compounds by chemoselective cross-coupling of propargyl alcohols with allyl carbonates using an unprecedented vanadium/palladium contemporaneous dual catalysis .

- Methods of Application : This process involves 1,3-transposition of propargyl alcohols by an oxyvanadium catalyst to generate vanadium allenoates and the activation of allyl carbonates by a palladium catalyst to generate p-allylpalladium species .

- Results or Outcomes : This chemistry has been applied to obtain a wide range of α-allylated α,β-unsaturated ketones, esters and amides, which are highly valuable building blocks in organic synthesis .

安全和危害

未来方向

The chemistry of Allyl tert-butyl carbonate and similar compounds has been applied to obtain a wide range of α-allylated α,β-unsaturated ketones, esters, and amides, which are highly valuable building blocks in organic synthesis . The development of efficient methods for selective synthesis is an important objective .

属性

IUPAC Name |

tert-butyl prop-2-enyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5-6-10-7(9)11-8(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQDRYKDDGFPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458257 | |

| Record name | ALLYL TERT-BUTYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl tert-butyl carbonate | |

CAS RN |

70122-89-3 | |

| Record name | ALLYL TERT-BUTYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

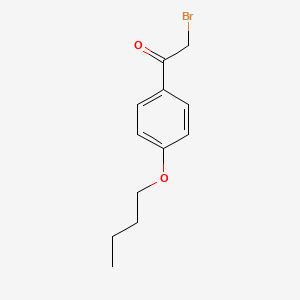

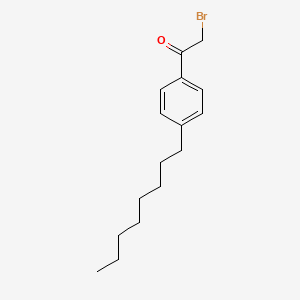

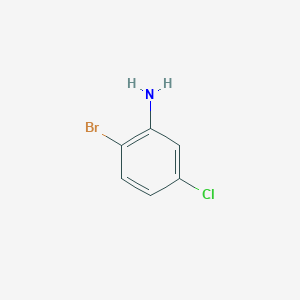

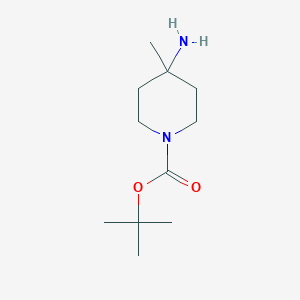

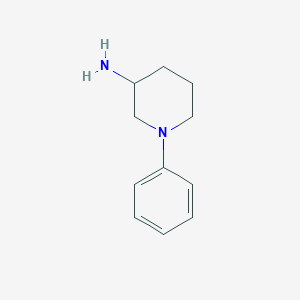

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。